S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate
S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate
Brand Name:
Vulcanchem
CAS No.:
35891-40-8
VCID:
VC0429132
InChI:
InChI=1S/C14H14N2O4S/c1-9(17)15-7-12(11-5-3-4-6-13(11)15)14(8-16(19)20)21-10(2)18/h3-7,14H,8H2,1-2H3
SMILES:
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SC(=O)C
Molecular Formula:
C14H14N2O4S
Molecular Weight:
306.34g/mol
S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate
CAS No.: 35891-40-8
Main Products
VCID: VC0429132
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34g/mol
CAS No. | 35891-40-8 |
---|---|
Product Name | S-[1-(1-Acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate |
Molecular Formula | C14H14N2O4S |
Molecular Weight | 306.34g/mol |
IUPAC Name | S-[1-(1-acetylindol-3-yl)-2-nitroethyl] ethanethioate |
Standard InChI | InChI=1S/C14H14N2O4S/c1-9(17)15-7-12(11-5-3-4-6-13(11)15)14(8-16(19)20)21-10(2)18/h3-7,14H,8H2,1-2H3 |
Standard InChIKey | HUTFFQPOGUXDQI-UHFFFAOYSA-N |
SMILES | CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SC(=O)C |
Canonical SMILES | CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SC(=O)C |
PubChem Compound | 3775080 |
Last Modified | Nov 11 2021 |
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